N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The tetrazolo[1,5-a]pyridine ring system can be synthesized via cyclization reactions involving appropriate precursors . The final step involves coupling the benzimidazole and tetrazolo[1,5-a]pyridine moieties under specific reaction conditions, such as using a base in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or tetrazolo[1,5-a]pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their function . The tetrazolo[1,5-a]pyridine ring system may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Tetrazole derivatives: Compounds with tetrazole rings also show a range of biological activities and are used in medicinal chemistry.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the combination of the benzimidazole and tetrazolo[1,5-a]pyridine moieties, which may confer enhanced biological activity and specificity compared to compounds containing only one of these ring systems .
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound notable for its intricate structural features, which include a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide. Its molecular formula is C15H13N7O, with a molecular weight of approximately 307.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
This compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways and signal transduction mechanisms. This suggests its role as a therapeutic agent in treating diseases related to enzyme dysregulation, including anti-inflammatory and anticancer activities.
- Receptor Modulation : Interaction studies indicate that the compound can effectively bind to specific targets within biological systems, leading to significant pharmacological effects by modulating enzyme activity and influencing various biological pathways.
Pharmacological Applications
The compound has been investigated for its potential applications in several therapeutic areas:
- Anti-inflammatory : By inhibiting enzymes involved in inflammatory pathways, this compound may offer therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer : Its ability to modulate key signaling pathways involved in cancer progression positions it as a candidate for further research in oncology.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine | Similar benzimidazole and tetrazole structure | Different alkyl chain length affects biological activity |
Pyrazolo[1,5-a]pyrimidine derivatives | Contains pyrazole instead of tetrazole | Exhibits distinct pharmacological profiles |
4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine | Triazole ring instead of tetrazole | Different reactivity patterns due to triazole presence |
The specific combination of structural motifs in N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine confers distinct biological activities compared to these similar compounds.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in vitro:
- PI3K Inhibition : In a study evaluating various derivatives for their inhibitory effects on phosphoinositide 3-kinase (PI3K), certain compounds exhibited IC50 values as low as 18 nM. This suggests that modifications to the benzimidazole structure can significantly enhance biological potency against PI3Kδ isoforms .
Structure–Activity Relationship (SAR)
The structure–activity relationship of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine has been explored through various synthetic approaches:
- Modification of Substituents : Variations in substituents at the C(2) position have shown differing potencies among synthesized derivatives. For instance, certain amine subunits optimized for interaction with the target enzyme led to enhanced selectivity and potency against PI3K isoforms .
- Conformational Studies : Modifications such as converting methylene linkages to carbonyl functionalities have been investigated to restrict conformational freedom and improve binding affinity within the active site of target enzymes .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Efficacy : Testing the compound's efficacy in animal models to assess its therapeutic potential.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential applications in treating inflammatory diseases and cancer.
Properties
Molecular Formula |
C15H13N7O |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H13N7O/c1-21-12-5-3-2-4-11(12)17-14(21)8-16-15(23)10-6-7-13-18-19-20-22(13)9-10/h2-7,9H,8H2,1H3,(H,16,23) |
InChI Key |
SIROJCHBBZMRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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